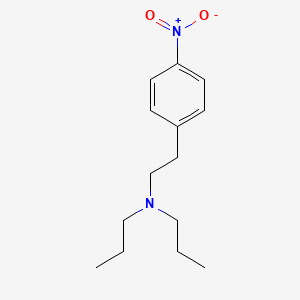

Benzeneethanamine, 4-nitro-N,N-dipropyl-

CAS No.: 5339-24-2

Cat. No.: VC19733054

Molecular Formula: C14H22N2O2

Molecular Weight: 250.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5339-24-2 |

|---|---|

| Molecular Formula | C14H22N2O2 |

| Molecular Weight | 250.34 g/mol |

| IUPAC Name | N-[2-(4-nitrophenyl)ethyl]-N-propylpropan-1-amine |

| Standard InChI | InChI=1S/C14H22N2O2/c1-3-10-15(11-4-2)12-9-13-5-7-14(8-6-13)16(17)18/h5-8H,3-4,9-12H2,1-2H3 |

| Standard InChI Key | XKHPCBLMTZYALS-UHFFFAOYSA-N |

| Canonical SMILES | CCCN(CCC)CCC1=CC=C(C=C1)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name for Benzeneethanamine, 4-nitro-N,N-dipropyl- is N-[2-(4-nitrophenyl)ethyl]-N-propylpropan-1-amine . Its SMILES notation () underscores the para-nitro substitution on the benzene ring and the dipropylamine side chain . The compound’s 3D conformation reveals a planar aromatic system with the nitro group positioned orthogonally to the ring, minimizing steric hindrance .

Physicochemical Properties

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 250.34 g/mol | |

| Boiling Point | Not reported | – |

| Solubility | Likely lipophilic | Inferred |

| LogP (Partition Coefficient) | Estimated >3 (hydrophobic) | Inferred |

The nitro group’s electron-withdrawing nature and the dipropylamine’s hydrophobic side chain suggest moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) or ethyl acetate .

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis protocol for Benzeneethanamine, 4-nitro-N,N-dipropyl- is documented in the literature, analogous nitroaromatic amines are synthesized via palladium-catalyzed coupling reactions. For example, 4-nitrotriphenylamine is produced by reacting diphenylamine with p-nitrobromobenzene using palladium acetate as a catalyst and potassium carbonate as a base . Adapting this method, a potential route for Benzeneethanamine, 4-nitro-N,N-dipropyl- could involve:

-

Alkylation of Ethylamine: Propylation of ethylamine using propyl bromide to form N,N-dipropylethylamine.

-

Nitration: Electrophilic nitration of benzeneethanamine at the para position.

Reaction conditions (e.g., 120°C in DMSO) and catalyst loading (3 mol% palladium) from similar syntheses may apply .

Stability and Degradation

Nitroaromatic compounds are generally resistant to hydrolysis but susceptible to photodegradation. The nitro group may undergo reduction to an amine under acidic conditions, posing challenges in storage .

Biological and Toxicological Profile

Toxicity Considerations

Nitrobenzene, a simpler nitroaromatic compound, causes methemoglobinemia and hepatorenal toxicity in rodents . Although Benzeneethanamine, 4-nitro-N,N-dipropyl- lacks specific toxicological data, its structural similarity to nitrobenzene warrants caution. Key risks may include:

-

Oxidative Stress: Nitro groups can generate reactive oxygen species.

-

Bioaccumulation: High LogP values suggest persistence in lipid tissues .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Nitroaromatic amines serve as precursors to sulfonamides and other bioactive molecules. The dipropyl side chain in Benzeneethanamine, 4-nitro-N,N-dipropyl- could enhance blood-brain barrier permeability, making it a candidate for central nervous system-targeted drugs .

Materials Science

Nitro-substituted aromatics are used in dyes and liquid crystals. The compound’s planar structure and electron-deficient ring may facilitate applications in organic semiconductors .

Structural Analogues and Comparative Analysis

The table below compares Benzeneethanamine, 4-nitro-N,N-dipropyl- with related compounds:

| Compound Name | Substituents | Key Differences |

|---|---|---|

| N,N-Diethyl-3-nitrobenzeneethanamine | Ethyl groups, meta-nitro | Altered solubility |

| 4-Nitrotriphenylamine | Triphenylamine core | Extended conjugation |

| Nitrobenzene | No amine side chain | Higher volatility |

These analogues highlight the role of substituent positioning and alkyl chain length in modulating physicochemical behavior .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume